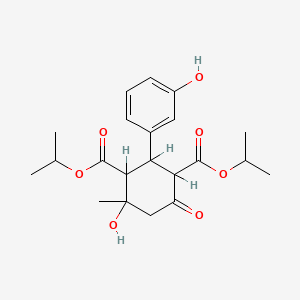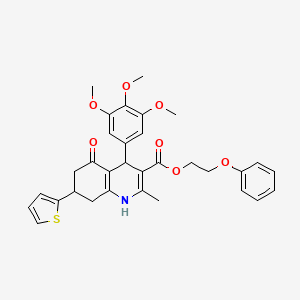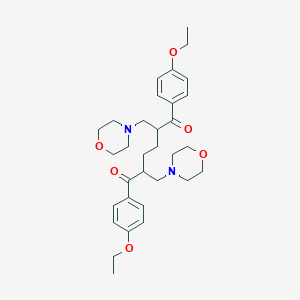![molecular formula C21H20N4O4 B11596524 2-(2-amino-3-cyano-7,7-dimethyl-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indol]-1'(2'H)-yl)acetamide](/img/structure/B11596524.png)
2-(2-amino-3-cyano-7,7-dimethyl-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indol]-1'(2'H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-amino-3-cyano-7,7-dimethyl-2’,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indol]-1’(2’H)-yl)acetamide is a complex organic compound that features a spirochromene-indole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-3-cyano-7,7-dimethyl-2’,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indol]-1’(2’H)-yl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-amino-3-cyano-7,7-dimethyl-2’,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indol]-1’(2’H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-amino-3-cyano-7,7-dimethyl-2’,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indol]-1’(2’H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(2-amino-3-cyano-7,7-dimethyl-2’,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indol]-1’(2’H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(2-amino-3-cyano-7,7-dimethyl-2’,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indol]-1’(2’H)-yl)acetamide stands out due to its spirochromene-indole structure, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C21H20N4O4 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
2-(2-amino-3-cyano-7,7-dimethyl-2',5-dioxospiro[6,8-dihydrochromene-4,3'-indole]-1'-yl)acetamide |
InChI |
InChI=1S/C21H20N4O4/c1-20(2)7-14(26)17-15(8-20)29-18(24)12(9-22)21(17)11-5-3-4-6-13(11)25(19(21)28)10-16(23)27/h3-6H,7-8,10,24H2,1-2H3,(H2,23,27) |
InChI-Schlüssel |
MQZYNFMFBWBUFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4N(C3=O)CC(=O)N)C(=C(O2)N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-3-(3-chlorophenyl)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]imidazolidine-2,4-dione](/img/structure/B11596443.png)
![3-methyl-4-[4-(pentyloxy)phenyl]-1-phenyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11596450.png)


![Methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11596464.png)

![2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(propan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11596488.png)
![ethyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596496.png)

![(5Z)-3-cyclohexyl-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11596509.png)
![N-(4-fluorophenyl)-2-[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11596512.png)
![(2Z)-6-benzyl-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11596514.png)
![2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11596526.png)
![5-(4-Methoxyphenyl)-2-({[2-(4-methoxyphenyl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11596528.png)
